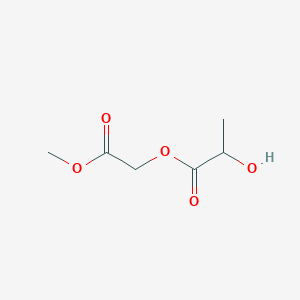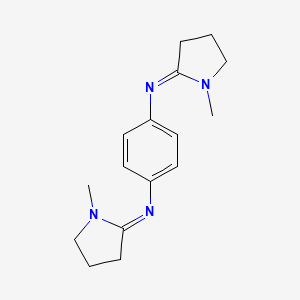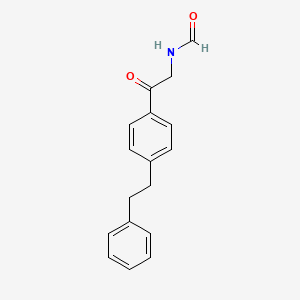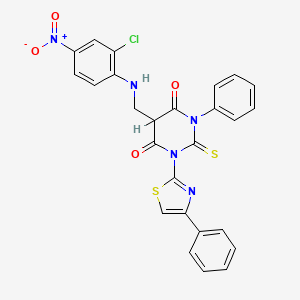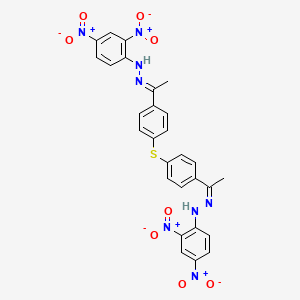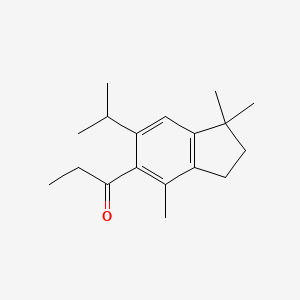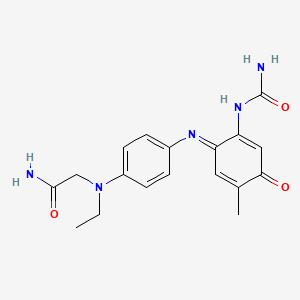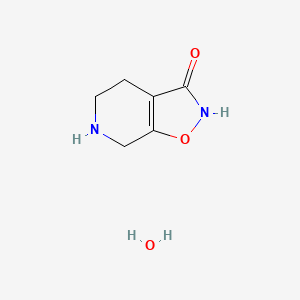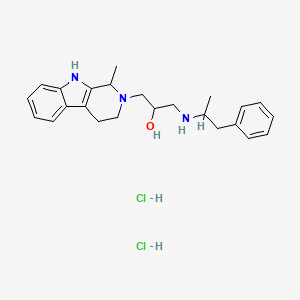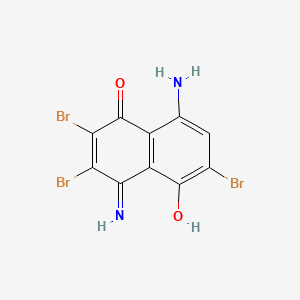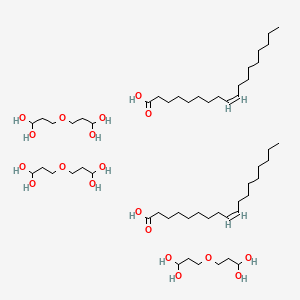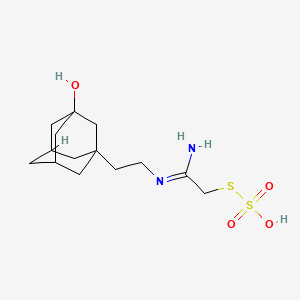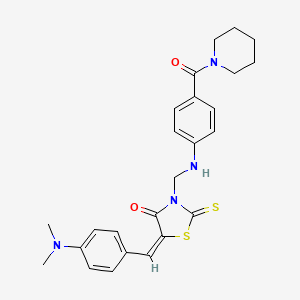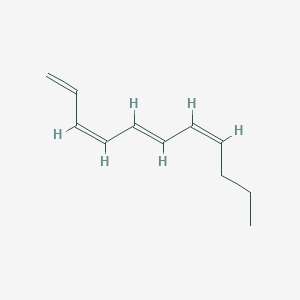
1,3,5,7-Undecatetraene, (3Z,5E,7Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5,7-Undecatetraene, (3Z,5E,7Z)- is an organic compound with the molecular formula C11H16 It is a polyunsaturated hydrocarbon characterized by the presence of four conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,7-Undecatetraene, (3Z,5E,7Z)- typically involves the use of alkyne and alkene precursors. One common method is the partial hydrogenation of 1,3,5,7-undecatetrayne. The reaction conditions often include the use of a palladium catalyst under controlled temperature and pressure to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of 1,3,5,7-Undecatetraene, (3Z,5E,7Z)- may involve large-scale catalytic processes. These processes are designed to optimize yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
1,3,5,7-Undecatetraene, (3Z,5E,7Z)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used for reduction.
Substitution: Halogens (e.g., Br2, Cl2) and organometallic reagents (e.g., Grignard reagents) are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons. Substitution reactions can result in a variety of substituted alkenes and alkynes.
Scientific Research Applications
1,3,5,7-Undecatetraene, (3Z,5E,7Z)- has several applications in scientific research:
Chemistry: It is used as a model compound to study conjugated systems and reaction mechanisms.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing.
Industry: Used in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which 1,3,5,7-Undecatetraene, (3Z,5E,7Z)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The conjugated double bonds allow for electron delocalization, which can influence the compound’s reactivity and interaction with biological molecules. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Comparison with Similar Compounds
Similar Compounds
1,3,5,8-Undecatetraene: Another polyunsaturated hydrocarbon with a similar structure but different double bond positions.
1,3,5,7-Decatetraene: A shorter homolog with one fewer carbon atom.
1,3,5,7-Dodecatetraene: A longer homolog with one additional carbon atom.
Uniqueness
1,3,5,7-Undecatetraene, (3Z,5E,7Z)- is unique due to its specific stereochemistry and the arrangement of its double bonds. This configuration can result in distinct chemical and physical properties compared to its isomers and homologs, making it valuable for specific applications in research and industry.
Properties
CAS No. |
90500-54-2 |
|---|---|
Molecular Formula |
C11H16 |
Molecular Weight |
148.24 g/mol |
IUPAC Name |
(3Z,5E,7Z)-undeca-1,3,5,7-tetraene |
InChI |
InChI=1S/C11H16/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7-11H,1,4,6H2,2H3/b7-5-,10-8-,11-9+ |
InChI Key |
IQQBFWHNQBNSSQ-IZYYEFCUSA-N |
Isomeric SMILES |
CCC/C=C\C=C\C=C/C=C |
Canonical SMILES |
CCCC=CC=CC=CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


